Cas no 1521847-24-4 (2-(2,4-difluorophenyl)prop-2-en-1-amine)

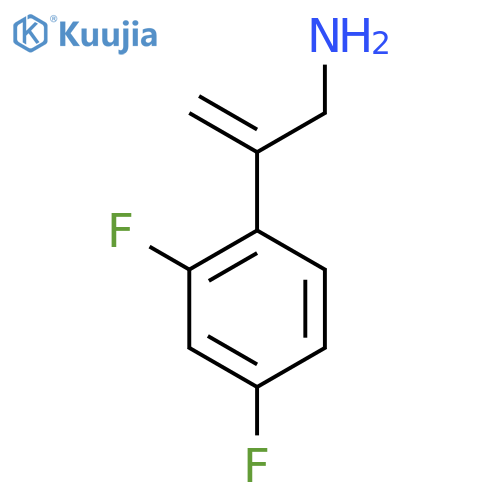

1521847-24-4 structure

商品名:2-(2,4-difluorophenyl)prop-2-en-1-amine

2-(2,4-difluorophenyl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-difluorophenyl)prop-2-en-1-amine

- EN300-1805130

- 1521847-24-4

-

- インチ: 1S/C9H9F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4H,1,5,12H2

- InChIKey: GRWCPIZROASNLS-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C(=C)CN)F

計算された属性

- せいみつぶんしりょう: 169.07030562g/mol

- どういたいしつりょう: 169.07030562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 26Ų

2-(2,4-difluorophenyl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1805130-5.0g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1805130-10.0g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1805130-0.05g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1805130-2.5g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1805130-5g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1805130-0.25g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1805130-0.1g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1805130-10g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1805130-0.5g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1805130-1.0g |

2-(2,4-difluorophenyl)prop-2-en-1-amine |

1521847-24-4 | 1g |

$986.0 | 2023-06-02 |

2-(2,4-difluorophenyl)prop-2-en-1-amine 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1521847-24-4 (2-(2,4-difluorophenyl)prop-2-en-1-amine) 関連製品

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量